2-Bromo-6-chloro-4-methylaniline chemical properties
2-Bromo-6-chloro-4-methylaniline chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-Bromo-6-chloro-4-methylaniline (CAS 135340-78-2).
A Chemo-Selective Scaffold for Polysubstituted Arene Synthesis[1][2][3][4][5]
Executive Summary
2-Bromo-6-chloro-4-methylaniline (CAS 135340-78-2) is a tetrasubstituted benzene derivative belonging to the class of halogenated anilines.[1][2][3][4][5][6][7][8][9] It is a critical intermediate in medicinal chemistry, specifically valued for its orthogonal reactivity . The presence of three distinct functional handles—an amino group (
Crucial Isomer Distinction: Researchers must distinguish this compound from its isomer, 2-bromo-4-chloro-6-methylaniline (CAS 146948-68-7).[1] The 2,6-dihalo substitution pattern of the subject compound (CAS 135340-78-2) creates a unique steric environment around the nitrogen atom, significantly altering its nucleophilicity compared to other isomers.[1]
Chemical Identity & Physical Properties[2][3][6][11][12]
| Property | Data |
| IUPAC Name | 2-Bromo-6-chloro-4-methylaniline |
| Common Name | 2-Bromo-6-chloro-p-toluidine |
| CAS Registry Number | 135340-78-2 |
| Molecular Formula | |
| Molecular Weight | 220.49 g/mol |
| SMILES | Cc1cc(Cl)c(N)c(Br)c1 |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~55–65 °C (Estimated based on structural analogs*) |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
| pKa (Conjugate Acid) | ~1.5–2.0 (Significantly lower than p-toluidine due to -I effect of halogens) |
*Note: The symmetrical 2,6-dichloro analog melts at 55-57°C, while the 2,6-dibromo analog melts at 74-76°C. The mixed halogen congener is expected to fall within this range.[1]
Synthetic Pathways
The synthesis of 2-bromo-6-chloro-4-methylaniline relies on the sequential electrophilic aromatic substitution of p-toluidine .[1] The amino group strongly activates the ortho positions (2 and 6), while the methyl group at position 4 blocks para substitution.
Protocol: Stepwise Halogenation
To avoid over-bromination or mixture generation, a controlled stepwise approach is preferred over simultaneous addition.
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Step 1: Chlorination
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Step 2: Bromination
Visualization: Synthetic Workflow
Figure 1: Sequential halogenation strategy leveraging the activating amino group to target ortho positions.[1]
Reactivity Profile: The "Chemo-Selective Switch"
The core value of this scaffold lies in the differential reactivity of the C–Br and C–Cl bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition rate follows the order
Site-Selective Suzuki Coupling
Researchers can selectively arylate the C2 position (replacing Bromine) while leaving the C6-Chlorine intact.[1] This allows for the construction of non-symmetrical terphenyls or complex heterocycles.
-
Catalyst System:
or (mild conditions). -
Temperature: 60–80°C.
-
Mechanism: The Pd(0) species preferentially inserts into the weaker C–Br bond. The steric hindrance from the flanking amino group and the C6-Cl atom requires ligands with a smaller cone angle or higher activity.[1]
Sandmeyer & Diazotization
The amino group is sterically crowded by the 2-Br and 6-Cl substituents.[1]
-
Diazotization: Requires concentrated acid and
at low temperatures (0–5°C). -
Sandmeyer Reaction: The resulting diazonium salt can be displaced by nucleophiles (CN, I, F) to generate fully substituted benzene derivatives (e.g., 2-bromo-6-chloro-4-methylbenzonitrile).[1]
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways.[1] The green path highlights the preferred chemoselective C-Br coupling.[1]
Handling & Safety (SDS Summary)
As a halogenated aniline, this compound poses specific toxicological risks. It should be handled in a fume hood with appropriate PPE.
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Anilines are known methemoglobin-forming agents, potentially causing cyanosis.[1]
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Skin/Eye: Causes skin irritation and serious eye irritation.
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Environmental: Toxic to aquatic life with long-lasting effects.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).
References
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Chemical Identity: 2-Bromo-6-chloro-4-methylaniline (CAS 135340-78-2).[1][2][3][4][6][7][8][9] BLD Pharm. Retrieved from
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Isomer Distinction: 2-Bromo-4-chloro-6-methylaniline (CAS 146948-68-7).[1][6] ChemicalBook. Retrieved from
-
Synthetic Precursor: 2-Chloro-4-methylaniline (CAS 615-65-6).[1][2][6] PubChem Compound Summary. Retrieved from
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Reactivity Context: Selective Cross-Coupling of 2,6-Dihaloanilines. Havelková, M. et al. Synthesis 2001.[10] (Contextual reference for regioselectivity in purines/anilines). Retrieved from
Sources
- 1. 2386160-27-4|2-Bromo-4-(tert-butyl)-6-chloroaniline|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. molbase.com [molbase.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. 3-Bromo-5-chlorotoluene | High Purity | For Research Use [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 135340-78-2 CAS Manufactory [m.chemicalbook.com]
- 8. 2-Bromo-6-chloro-4-methylaniline | 135340-78-2 | Benchchem [benchchem.com]
- 9. Trustworthy Factory Supply High Purity 4136-95-2 with Competitive Price [ankono.com]
- 10. scispace.com [scispace.com]
